REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:10]([N+:11]([O-])=O)=[CH:9][C:8]([N+:14]([O-])=O)=[CH:7][C:4]=1[C:5]#[N:6].[OH-].[Na+]>>[Cl:2][C:3]1[C:10]([NH2:11])=[CH:9][C:8]([NH2:14])=[CH:7][C:4]=1[C:5]#[N:6] |f:2.3|
|
Name
|
stannous chloride dihydrate
|
Quantity
|
0.86 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.12 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
colorless needles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises to 84°
|
Type
|
CUSTOM
|
Details
|
placed in an ice-bath
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
TEMPERATURE
|
Details
|
with cooling, until the mixture
|
Type
|
CUSTOM
|
Details
|
The gelatinous precipitate is removed by filtration
|
Type
|
WASH
|
Details
|
The precipitate is washed thoroughly (4 times) with portions of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
to extract the aqueous filtrate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts are dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed by distillation
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized for ethanol
|
Type
|
CUSTOM
|
Details
|
There is obtained 11.30 gm
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C#N)C=C(C=C1N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |